Saccharose laurate
Description
Academic Significance of Saccharose Laurate as a Bio-Derived Compound
This compound holds academic significance primarily as a bio-derived compound. Derived from sucrose (B13894), a readily available natural disaccharide, and lauric acid, a fatty acid commonly sourced from plant oils like coconut or palm kernel oil, it aligns with the growing academic focus on sustainable and renewable resources ontosight.ainih.gov. Its synthesis from these biological precursors makes it an attractive subject for research into green chemistry and the development of environmentally friendly materials ontosight.airesearchgate.netnih.gov. The amphiphilic nature resulting from its structure allows it to function as a surfactant, a property crucial in various academic and industrial applications, including emulsification and solubilization ontosight.ai. Research explores its potential in areas such as enhancing drug delivery, acting as a bio-based plasticizer, and exhibiting antimicrobial properties, highlighting its versatility as a bio-derived compound mdpi.combiointerfaceresearch.comresearchgate.net.
Evolution of Research Perspectives on Sucrose Esters
The research perspectives on sucrose esters, including this compound, have evolved considerably since their initial synthesis in the nineteenth century oup.com. Early research focused on their synthesis through methods like direct esterification and transesterification, often involving toxic solvents oup.com. The limitations of these methods, particularly concerning yield and purity, drove the search for improved synthesis routes oup.com.
Over time, research perspectives shifted towards developing more efficient and environmentally friendly synthesis techniques, such as enzymatic synthesis using lipases nih.govcnif.cncore.ac.uk. This approach allows for milder reaction conditions and can lead to higher yields of specific mono- or diesters, which is crucial for tailoring the properties of the final product cnif.cncore.ac.uk. The exploration of different catalysts, solvents (including solvent-free systems), and reaction conditions has been a key aspect of this evolution oup.comcore.ac.uksci-hub.se.
Furthermore, the understanding of the structure-property relationships of sucrose esters has deepened. Researchers have investigated how the degree of esterification and the type and position of the fatty acid chain influence the physical and chemical properties, such as hydrophilic-lipophilic balance (HLB), emulsifying capacity, and thermal stability researchgate.netwikipedia.orgarxiv.org. This evolving understanding has broadened the potential applications explored in research, moving beyond traditional uses as emulsifiers to investigating their roles in drug delivery, material science, and as antimicrobial agents mdpi.combiointerfaceresearch.comresearchgate.net. Recent research also explores novel synthesis methods like sonochemical synthesis to improve efficiency biointerfaceresearch.com. The academic perspective continues to evolve, seeking to unlock the full potential of sucrose esters as versatile, bio-derived compounds.
Compound Information
| Compound Name | PubChem CID |
| This compound | 5360776 |
| Sucrose laurate | 5360776 |
Detailed Research Findings: Examples
Research has explored the synthesis of this compound using enzymatic methods. One study optimized the enzymatic synthesis of this compound monoester using Novozym 435 as a catalyst with amorphous sucrose and vinyl laurate as substrates in a tert-amyl alcohol system. The optimized conditions resulted in a sucrose laurate monoester concentration of 23.2 g/L and a conversion rate of 49.2%, with no diester formation detected cnif.cn.
Another study investigated the use of microwave-assisted lipase-catalyzed synthesis of lauroyl sucrose ester in a non-aqueous system. This method was found to be faster and more energy-efficient compared to conventional heating. Under optimal conditions (200W microwave power, 15 g/L molecular sieve, 25 min reaction time), a maximum conversion of 63.8% of lauroyl sucrose ester was achieved atlantis-press.com.
Research has also examined the potential of sucrose laurate as a surfactant in solid dispersions prepared by melt technology. Sucrose laurate demonstrated good emulsification properties and miscibility, suggesting its potential use in improving the dissolution of poorly soluble drugs in pharmaceutical formulations researchgate.net.
Studies on the intestinal permeation enhancement capabilities of sucrose laurate have shown promising results in ex vivo and in vivo models. Sucrose laurate was found to be efficacious in enhancing the absorption of marker molecules and even insulin (B600854) in rat intestinal instillations mdpi.com.
Data Table: Enzymatic Synthesis of Sucrose Laurate Monoester
| Parameter | Optimized Condition cnif.cn |
| Amorphous Sucrose | 0.09 mol/L |
| Vinyl Laurate | 0.15 mol/L |
| Novozym 435 | 16.7 g/L |
| Sodium Laurate | 2 g/L |
| Molecular Sieve (3 Å) | 20 g/L |
| Solvent | 15 mL tert-amyl alcohol |
| Temperature | 75 °C |
| Reaction Time | 60 h |
| Sucrose Laurate Monoester Concentration | 23.2 g/L |
| Conversion Rate | 49.2% |
| Diester Formation | Not detected |
Data Table: Microwave-Assisted Enzymatic Synthesis of Lauroyl Sucrose Ester
| Parameter | Optimized Condition atlantis-press.com |
| Microwave Power | 200 W |
| Molecular Sieve | 15 g/L |
| Reaction Time | 25 min |
| Maximum Conversion | 63.8% |
| Lipase (B570770) Residual Activity (after 3 batches) | 52.4% |
Structure
2D Structure
Properties
IUPAC Name |
[(2R,3R,4S,5S,6R)-2-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] dodecanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H44O12/c1-2-3-4-5-6-7-8-9-10-11-17(28)34-21-20(31)18(29)15(12-25)33-23(21)36-24(14-27)22(32)19(30)16(13-26)35-24/h15-16,18-23,25-27,29-32H,2-14H2,1H3/t15-,16-,18-,19-,20+,21-,22+,23-,24-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVPNMLQELSRBDW-IHGUPZIASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)OC1C(C(C(OC1OC2(C(C(C(O2)CO)O)O)CO)CO)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCC(=O)O[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1O[C@@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)CO)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H44O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Pathways and Green Chemistry Innovations for Saccharose Laurate Production
Conventional Esterification and Transesterification Methodologies
Conventional chemical synthesis of sucrose (B13894) esters typically involves the reaction of sucrose with fatty acids or their derivatives at high temperatures, often under reduced pressure. This method can suffer from low selectivity and the formation of colored by-products. csic.escsic.es
Base-Catalyzed Synthesis Approaches
Base-catalyzed transesterification is a common conventional method for synthesizing sucrose esters. This process involves the reaction of sucrose with a fatty acid ester, such as methyl laurate, in the presence of a basic catalyst. Alkaline materials conventionally used for esterification reactions can serve as catalysts for the transesterification between sucrose and fatty acid esters. google.com Fatty acid soaps, such as potassium, sodium, or calcium salts of fatty acids, can also be used as catalysts. google.com
A simple procedure for the regioselective acylation of sucrose using vinyl laurate and an inexpensive basic catalyst, such as disodium (B8443419) hydrogen phosphate, has been reported. dss.go.th This method, performed in dimethyl sulfoxide (B87167) (DMSO), utilized vinyl esters as acylating agents. dss.go.th Unlike transesterification with alkyl fatty acid esters, using vinyl esters shifts the equilibrium towards ester formation because the co-produced vinyl alcohol tautomerizes to acetaldehyde. dss.go.th
Studies have shown that using a molar ratio of sucrose to vinyl ester of 4:1 under mild reaction conditions (40°C and atmospheric pressure) can result in yields higher than 85% for sucrose fatty acid esters, including laurate. dss.go.th
Enzymatic Biocatalysis for Regioselective Synthesis
Enzymatic synthesis offers a more selective and environmentally friendly alternative to conventional chemical methods for producing sucrose esters. csic.escore.ac.uk Lipases and proteases are the most commonly used enzymes for this purpose, catalyzing esterification or transesterification reactions in non-aqueous media. researchgate.netresearchgate.net
Lipase-Catalyzed Transesterification Optimization (e.g., Thermomyces lanuginosus, Candida antarctica Lipase (B570770) B)
Lipases are widely employed in the enzymatic synthesis of sugar esters. researchgate.net Notably, lipases from Thermomyces lanuginosus and Candida antarctica Lipase B (CALB) are frequently used. core.ac.ukresearchgate.net These enzymes exhibit different regioselectivities in sucrose esterification. core.ac.ukresearchgate.net
Candida antarctica lipase B (often immobilized as Novozym 435) is particularly useful for the preparation of 6,6'-di-acylsucrose, while Thermomyces lanuginosus lipase (such as the silica-granulated form) selectively catalyzes the synthesis of 6-O-acylsucrose. core.ac.ukresearchgate.net However, Thermomyces lanuginosus lipase may not effectively use alkyl esters as acyl donors in polar or moderately polar media, unlike CALB. csic.es
Research comparing these two lipases in the synthesis of sugar esters by transesterification of sugars with fatty acid vinyl esters in 2-methyl-2-butanol (B152257):dimethylsulfoxide mixtures found that T. lanuginosus lipase is more convenient for synthesizing sucrose 6-monoesters, while C. antarctica B lipase is more suitable for the corresponding 6,6'-diesters. core.ac.uk
Influence of Reaction Media and Solvent Systems (e.g., Dimethyl Sulfoxide, Ionic Liquids, Deep Eutectic Solvents)
The choice of reaction medium is crucial in enzymatic synthesis of sucrose laurate, as sucrose is highly polar and its solubility in many organic solvents is limited. sci-hub.sepsu.edu Polar solvents like dimethyl sulfoxide (DMSO) are good solvents for carbohydrates and have been used in enzymatic transesterification of sucrose. dss.go.thresearchgate.net However, some conventional polar solvents can deactivate enzymes. psu.edu
To overcome solubility issues and enhance enzymatic activity and regioselectivity, alternative reaction media have been explored, including solvent mixtures, ionic liquids (ILs), and deep eutectic solvents (DESs). csic.esresearchgate.netpsu.eduresearchgate.nettandfonline.cominnopraxis.comnih.govmdpi.comresearchgate.netufpb.brsci-hub.se
Mixtures of miscible solvents, such as DMSO and 2-methyl-2-butanol, have been proposed as a strategy for enzymatic acylation of hydrophilic substrates like sucrose. csic.es The hydrophobicity of the medium can influence the ratio of sucrose diesters to monoesters. csic.es For instance, the enzymatic synthesis of 6-O-lauroylsucrose has been successfully performed in a mixture of 2-methyl-2-butanol and DMSO (4:1 v/v), achieving a 70% conversion to the monoester in 24 hours using Humicola lanuginosa lipase. nih.gov
Ionic liquids and deep eutectic solvents are being investigated as greener alternatives to conventional organic solvents. psu.eduresearchgate.netufpb.brsci-hub.se They can offer advantages such as improved sugar solubility, enhanced enzymatic reactivity, and better regioselectivity. psu.eduresearchgate.net Some ILs, such as 1-butyl-3-methylimidazolium acetate (B1210297) ([Bmim][OAc]), have shown promise in promoting the transesterification of sucrose with vinyl palmitate, even without an enzyme, by improving sucrose solubility and accelerating the catalytic rate. researchgate.net
Regioselectivity of Acylation in Sucrose Esters Synthesis
Sucrose has eight hydroxyl groups with similar reactivity, making regioselective acylation challenging. dss.go.th Enzymatic catalysis offers a means to control the regioselectivity of acylation. Different enzymes exhibit varying preferences for the hydroxyl groups on the sucrose molecule. csic.esresearchgate.net
Lipases from Candida antarctica B and Thermomyces lanuginosus show different selectivities. core.ac.ukresearchgate.net CALB preferably forms the C6 monoester, while T. lanuginosus lipase can yield mixtures of mono- and diester products. researchgate.net However, another study indicated that T. lanuginosus lipase catalyzes selectively the synthesis of 6-O-acylsucrose, while C. antarctica B is useful for 6,6'-di-acylsucrose. core.ac.uk Proteases, such as Subtilisin and Protease N, have shown a preference for the 1'-OH substitution in sucrose acylation, while alkaline protease AL-89 primarily catalyzed substitution at the 2-OH position. researchgate.net
The regioselectivity can also be influenced by the reaction conditions, including the solvent system and the nature of the acyl donor. csic.esnih.gov For example, the hydrophobicity of the organic solvent and the chain length of the vinyl ester can affect the preference of subtilisins (B1170691) for the 1'-hydroxyl or 6-hydroxyl of sucrose. nih.gov
Process Intensification through Advanced Green Chemistry Principles
Process intensification aims to significantly shrink equipment size, lower production costs, and improve efficiency and safety. In the context of saccharose laurate synthesis, green chemistry principles are being integrated to develop more sustainable processes. csic.escsic.esdss.go.thcore.ac.uknih.govresearchgate.netnih.gov
Strategies for process intensification in the chemical synthesis of sugar esters often involve enhancing mass and heat transfer in heterogeneous reaction systems, for instance, through ultrasonication or microwave heating. researchgate.netresearchgate.net Solvent engineering is another approach to improve the solubility of both substrates in the same phase, facilitating intensified transesterification. researchgate.netresearchgate.net
Microwave-assisted lipase-catalyzed synthesis of sucrose laurate in a non-aqueous system has been explored as a method for process intensification, offering shorter reaction times and reduced energy consumption compared to conventional heating. innopraxis.com Under optimal microwave conditions, a maximum conversion of 63.8% of lauroyl sucrose ester was achieved. innopraxis.com
The use of ionic liquids, such as [Bmim][OAc], can also contribute to process intensification by improving sucrose solubility and reaction rates, potentially leading to higher product concentrations and productivity. researchgate.net Achieving high product titers (e.g., ≥ 110 g/L) and productivity (e.g., ≥ 1.5 g/L h) for palmitoyl (B13399708) sucrose esters using [Bmim][OAc] has been demonstrated. researchgate.net
Controlling the water content in the reaction medium is critical for achieving high conversions in esterification reactions, particularly in solvent-free systems, where high viscosity can also impede mass transfer. sci-hub.se The use of molecular sieves can help manage water activity in enzymatic reactions. core.ac.ukinnopraxis.com
Here is a data table summarizing some research findings on sucrose laurate synthesis:
| Synthesis Method | Catalyst/Enzyme | Solvent System | Conditions | Key Findings | Source |
| Base-Catalyzed Transesterification | Disodium hydrogen phosphate | DMSO | Sucrose/Vinyl Laurate 4:1, 40°C | Yields > 85% for sucrose fatty acid esters. dss.go.th | dss.go.th |
| Enzymatic Transesterification | Humicola lanuginosa lipase | 2-methyl-2-butanol/DMSO (4:1) | 50 mg biocatalyst/mL, 24 h | 70% conversion to 6-O-lauroylsucrose. nih.gov | nih.gov |
| Enzymatic Transesterification | Thermomyces lanuginosus lipase | 2-methyl-2-butanol/DMSO | Used with vinyl fatty acid esters | More convenient for sucrose 6-monoesters. core.ac.uk | core.ac.uk |
| Enzymatic Transesterification | Candida antarctica B lipase | 2-methyl-2-butanol/DMSO | Used with vinyl fatty acid esters | Especially interesting for 6,6'-diesters. core.ac.uk | core.ac.uk |
| Microwave-assisted Enzymatic Synthesis | Novozym 435 lipase | tert-butanol/methylbenzene | 200W microwave power, 15 g/L molecular sieve, 25 min | Maximum conversion of 63.8% for lauroyl sucrose ester. innopraxis.com | innopraxis.com |
| Chemical Transesterification | K2CO3 | Solvent-free | 40-50 °C, 3-3.5 hrs | Total sugar ester yield > 88% with methyl fatty acid ester conversion ~90%. ekb.eg | ekb.eg |
Sonochemical Synthesis Approaches
Sonochemical synthesis, which utilizes ultrasonic energy, is recognized as a modern approach within green chemistry biointerfaceresearch.comrsc.org. The application of ultrasound can intensify chemical processes by generating cavitation, leading to localized areas of high temperature and pressure biointerfaceresearch.com. This can facilitate reactions, improve efficiency, and in some cases, reduce reaction times compared to conventional methods biointerfaceresearch.comresearchgate.netbiointerfaceresearch.com.
Research has explored the ultrasonic synthesis of sucrose esters with lauric acid biointerfaceresearch.comresearchgate.net. Studies indicate that ultrasonic impact can significantly accelerate the transesterification process without negatively affecting the chemical composition and structure of the resulting products biointerfaceresearch.com. For example, one study proposed a sonochemical process for synthesizing sucrose laurate ester that reduced the reaction duration time by half compared to a conventional synthesis method researchgate.netresearchgate.net.
The effects of various ultrasonic parameters on the synthesis of sucrose laurate have been investigated, including different frequencies (20, 33, 53, and 80 kHz) researchgate.net. Findings suggest that lower ultrasonic frequencies may favor the yield of sucrose monolaurate, while higher frequencies might increase the yield of sucrose dilaurate researchgate.net. Increasing sound intensity has also been shown to increase the yield of sucrose laurate while decreasing the reaction time researchgate.net.
Sonochemistry's advantages in this context include the potential for using safer chemicals, reducing energy input, and improving reaction selectivity biointerfaceresearch.com.
Microwave-Assisted Biocatalytic Reactions
Microwave-assisted synthesis is another technique used to intensify chemical reactions, offering benefits such as reduced reaction time and energy consumption compared to conventional heating innopraxis.comatlantis-press.com. When combined with biocatalysis, which utilizes enzymes, this approach aligns with green chemistry principles by employing biodegradable catalysts and often operating under milder conditions solubilityofthings.comacs.orgmdpi.com.
The synthesis of lauroyl sucrose ester has been explored using a microwave-assisted lipase-catalyzed method in a non-aqueous system innopraxis.comatlantis-press.com. This method has demonstrated shorter reaction times and reduced energy consumption compared to conventional heating innopraxis.comatlantis-press.com. Thin layer chromatography analysis of the product synthesized by microwave-assisted lipase-catalyzed reaction indicated the presence of a single product spot, suggesting the potential for improved selectivity innopraxis.com.
Studies have investigated the influence of microwave power, the amount of molecular sieve added (to manage water content, which can affect lipase activity), and reaction time on the conversion of sugar esters innopraxis.com. Optimal conditions for the microwave-assisted lipase-catalyzed synthesis of lauroyl sucrose ester have been determined, achieving a maximum conversion under specific microwave power, molecular sieve concentration, and reaction time innopraxis.comatlantis-press.com. However, it is noted that excessive microwave radiation can potentially weaken enzyme activity innopraxis.com.
Biocatalysis, particularly using lipases like Candida antarctica type B lipase (CALB) or Thermomyces lanuginosa lipase (Lipozyme TL IM), is a favored approach for synthesizing sucrose esters due to its ability to minimize undesirable by-products and avoid protection/deprotection steps of hydroxyl groups on the sugar molecule mdpi.comnih.govmdpi.com. Microwave irradiation can potentially enhance lipase activity and reduce reaction time in the synthesis of sugar esters researchgate.net.
Evaluation of Atom Economy and Environmental Footprint in Synthesis
The conventional industrial synthesis of sucrose esters, often involving the transesterification of fatty acid methyl ester (FAME) with sucrose in the presence of a basic catalyst, can have an atom economy of 94% assuming 100% yield for sucrose laurate ljmu.ac.uknih.gov. However, the formation of a mixture of mono-, di-, and triesters can lower the effective atom economy if only a single ester is desired ljmu.ac.uknih.gov. Modifications to sucrose before reaction can be employed to favor the formation of a single product and improve atom economy ljmu.ac.uknih.gov.
Green chemistry principles advocate for maximizing atom economy and minimizing waste solubilityofthings.comscienceinschool.orgjocpr.com. Catalysis and solvent-free processes are encouraged to reduce waste and environmental impact ljmu.ac.uk. Enzymatic synthesis, a form of biocatalysis, is suggested to increase sustainability by minimizing waste formation nih.gov.
Environmental impact assessments comparing different synthesis routes are also important ljmu.ac.uk. While specific detailed comparative data on the environmental footprint of sonochemical or microwave-assisted biocatalytic synthesis of this compound compared to conventional methods were not extensively detailed in the search results, the inherent advantages of these green chemistry techniques—such as reduced reaction time, lower energy consumption, and potential for solvent reduction or elimination—point towards a reduced environmental footprint biointerfaceresearch.comrsc.orginnopraxis.comatlantis-press.comsolubilityofthings.com.
The concept of atom economy is a theoretical calculation based on the stoichiometric equation and assumes 100% yield, while the E-factor (environmental factor) considers the mass of waste produced per mass of product and provides a more practical measure of waste ljmu.ac.ukacs.org. Higher E-factors are often associated with the use of organic solvents and stoichiometric reactions ljmu.ac.uk. Green chemistry aims for lower E-factors through approaches like catalysis and solvent-free processes ljmu.ac.uk.
Evaluating the environmental footprint can involve considering various factors, including land use, energy consumption, and emissions ljmu.ac.uk. While one review mentioned an evaluation of environmental impact categories for different surfactant feedstocks, the results were primarily influenced by agricultural processes rather than the synthesis method itself ljmu.ac.uk. A full environmental, health, and safety (EHS) and life cycle assessment (LCA) comparison can provide a comprehensive evaluation of the environmental footprint of different synthesis routes acs.org.
Colloidal Self Assembly and Aggregation Phenomena of Saccharose Laurate
Critical Micelle Concentration (CMC) and Critical Aggregation Concentration (CAC) Determinations
The Critical Micelle Concentration (CMC) and Critical Aggregation Concentration (CAC) are fundamental parameters characterizing the self-assembly of surfactants in solution. The CMC represents the concentration above which surfactant molecules begin to form micelles, while the CAC is a more general term referring to the concentration at which aggregation into various structures (including but not limited to micelles) begins. For sucrose (B13894) esters, including saccharose laurate, molecules spontaneously self-assemble into supramolecular structures once their concentration in the aqueous phase exceeds the CMC/CAC. arxiv.org Different experimental methods, as well as the purity of the sucrose esters, can lead to variations in reported CMC values. arxiv.org
Formation of Self-Assembled Structures (e.g., Micelles, Mixed Micelles, Aggregates)
Above the CMC or CAC, this compound molecules aggregate to form various self-assembled structures. At concentrations just above the CMC in an aqueous system, micelles are typically spherical in shape for sucrose esters with C8 to C12 chain lengths. arxiv.orgresearchgate.net Laser light scattering investigations have indicated that solutions containing pure sucrose monolaurate form spheroidally shaped micelles with a hydrodynamic radius of approximately 29.2 Å, behaving like ideal particles with no solute-solute interactions. tandfonline.com
The presence of other components, such as co-surfactants or impurities, can lead to the formation of mixed micelles or larger, more complex aggregates. The addition of sucrose dilaurate, for instance, results in the formation of large and polydisperse structures. tandfonline.com In multi-component systems, mixed micelles in water and reverse micelles have been observed. researchgate.net The possibility of forming wormlike micelles with sucrose esters, including those with a C12 tail, has also been described in the presence of various co-surfactants like fatty alcohols, fatty acids, and other nonionic or ionic surfactants. arxiv.org
Phase Behavior in Aqueous and Multi-component Systems
The phase behavior of this compound in aqueous and multi-component systems is complex and depends on factors such as concentration, temperature, and the presence of other components. In binary systems with water, as water concentration decreases, the theoretically expected sequence of phases can include micelles, various lyotropic liquid crystals (lamellar, hexagonal, cubic), and reversed micelles. csic.es
Studies on water/sucrose laurate/n-propanol/allylbenzene systems have shown the formation of transparent water-in-oil microemulsion regions. najah.edu The phase behavior in these systems can be influenced by the ratio of co-surfactant to surfactant. najah.edu
Liquid Crystalline Phase Transitions (e.g., Lamellar, Hexagonal)
Sucrose laurate and other sucrose esters are known to form lyotropic liquid crystalline phases in aqueous environments. These can include lamellar, hexagonal, and cubic phases, depending on the concentration and temperature. researchgate.netcsic.escibtech.org The formation of these phases is related to the packing parameter of the surfactant molecules. cibtech.org
In some ternary systems, lamellar and hexagonal liquid crystals have been observed. researchgate.net The transition between different liquid crystalline phases, such as from hexagonal to lamellar, can be induced by the addition of oil phases. cibtech.org Lamellar phases can behave like gels, with mechanical moduli independent of frequency, and their elastic properties are strongly dependent on the presence of ionic charges. researchgate.net Hexagonal phases, in contrast, show elastic and viscous moduli that increase with increasing frequency. researchgate.net
The position at which the fatty acid chain is attached to the sucrose moiety can significantly influence the phase transition temperature. arxiv.org
Microemulsion and Nanoemulsion Formation
This compound is effective in forming microemulsions and nanoemulsions, particularly in conjunction with co-surfactants. Microemulsions are typically transparent, thermodynamically stable, and form spontaneously, with droplet sizes generally in the range of 10-100 nm. nih.gov Nanoemulsions are kinetically stable dispersions with droplet sizes less than 100 nm. nih.gov
Sucrose laurate has been used as a non-ionic surfactant for the formulation of nanoemulsions, selected for its suitable HLB value, good emulsifying properties, thermodynamic stability, biocompatibility, and biodegradability. mdpi.com It has shown comparable or even better emulsifying behavior compared to other common surfactants like Tween 80. mdpi.com The formation of stable microemulsions and nanoemulsions depends on the careful selection and ratio of oil, water, surfactant, and co-surfactant components. nih.govresearchgate.net Pseudo-ternary phase diagrams are often used to map the regions of microemulsion and nanoemulsion formation in multi-component systems. najah.edumdpi.com The hydrocarbon chain length of the sucrose ester and the type of oil phase can strongly influence the size of the microemulsion region. mdpi.com
Interfacial Science and Surface Activity Mechanisms of Saccharose Laurate
Reduction of Surface and Interfacial Tension
Sucrose (B13894) laurate functions as a non-ionic surfactant by reducing the surface tension between liquids and the interfacial tension between immiscible phases, such as oil and water smolecule.comresearchgate.net. This property is crucial for its role in formulations requiring the mixing of otherwise separate components smolecule.com. The ability of sucrose esters to decrease surface tension is influenced by their degree of esterification; products with a high mono-ester content can lower surface tension to a level comparable to that of ethoxylated surfactants rahn-group.com. Studies have shown that pure sucrose monolaurate exhibits superior surface tension reduction compared to sucrose dilaurate . A reported surface tension value for sucrose laurate is as low as 19.7 mN/m researchgate.net. The reduction in interfacial tension is particularly important in enhancing the efficacy of certain solutions, such as improving the access of sanitizers to microbial surfaces on produce nih.gov.
Foaming Capacity and Foam Stability
The foaming properties of sucrose laurate are influenced by its molecular structure, specifically the length of the alkyl chain and the degree of esterification rahn-group.com. The foaming capacity of sucrose esters generally increases with increasing mono-ester content and decreasing alkyl-chain length rahn-group.com. Sucrose laurate (specifically Sisterna L70-C, a solution containing sucrose laurate) is noted for its good foaming properties rahn-group.comspecialchem.com. While pure sucrose monolaurate shows good foamability, a mixture of mono- and di-esters, such as in commercial crude sucrose monolaurate, can exhibit enhanced foam stability, suggesting a synergistic effect between the different ester forms researchgate.netarxiv.org. Compared to some other sugar esters, sucrose laurate has demonstrated good foamability and foam stability nih.gov. However, the stability of foams can be affected by factors like the presence of proteins, which can interact with the surfactant films nih.gov.
Emulsifying Properties and Emulsion Stability
Sucrose laurate possesses excellent emulsifying properties due to its amphiphilic structure, allowing it to stabilize mixtures of oil and water ontosight.aiwikipedia.org. It is effective in emulsifying various ingredients, including flavors, colors, and nutraceuticals fao.org. The emulsifying capability and stability of sucrose laurate have been found to be comparable to commercially available and more highly purified sugar esters researchgate.net. Its good miscibility properties contribute to its effectiveness as an emulsifier researchgate.net.
Oil-in-Water (O/W) and Water-in-Oil (W/O) Emulsion Systems
The type of emulsion that sucrose laurate can stabilize (oil-in-water or water-in-oil) is primarily determined by its Hydrophile-Lipophile Balance (HLB) value wikipedia.orgcsic.es. Sucrose laurate, typically having a higher HLB value, is effective in stabilizing oil-in-water (O/W) emulsions wikipedia.orgcsic.essisterna.com. High HLB sucrose esters are generally recommended for developing natural O/W emulsions sisterna.com. While sucrose laurate is effective for O/W systems, achieving stable O/W emulsions with sucrose esters, including sucrose laurate and dilaurate, can sometimes be challenging and may require combination with other emulsifiers or rheology modifiers wipo.int. In certain oil-in-glycerin emulsion concepts, sucrose laurate as a single emulsifier may result in low viscosity and creaming issues over time, suggesting its potential use in combination with other sucrose esters like sucrose palmitate or stearate (B1226849) to adjust viscosity rahn-group.com.
Role of Hydrophile-Lipophile Balance (HLB) in Emulsification Performance
The HLB system is a scale used to characterize the balance between the hydrophilic and lipophilic portions of a surfactant molecule, which dictates its behavior in emulsion systems smolecule.comwikipedia.org. Sucrose esters offer a wide range of HLB values (from 1 to 16 or 18), which can be controlled by varying the degree of esterification and the type of fatty acid used rahn-group.comwikipedia.org. Sucrose laurate typically falls within the range of HLB values suitable for O/W emulsification (HLB 8-18) wikipedia.orgcsic.es. For instance, a sucrose laurate product (Sisterna L70-C) is reported to have an HLB of 15 rahn-group.comsisterna.com. The HLB value of an emulsifier is a key factor in determining the type of emulsion that will be formed and stabilized csic.es. Low HLB values (3-6) favor W/O emulsions, while intermediate to high HLB values (8-13 or 8-18) favor O/W emulsions wikipedia.orgcsic.es. The difference in fatty acid chain lengths among sucrose esters contributes to their varying HLB values csic.es.
| Sucrose Ester Grade | Fatty Acid | Approximate HLB | % Mono Ester | Emulsion Type Preference |
| Sisterna L70-C | Laurate | 15 | 70 | O/W |
| Sucrose Laurate | Laurate | 8.2 - 15 | Varies | O/W |
| Sucrose Palmitate | Palmitate | 6.8 - 16 | Varies | O/W |
| Sucrose Stearate | Stearate | 11 - 15 | Varies | O/W, Co-emulsifier W/O |
| Sucrose Oleate (B1233923) | Oleate | 3.6 | Varies | W/O |
Note: HLB values can vary depending on the specific product and degree of esterification.
Mechanisms of Interfacial Adsorption and Film Formation
Surfactants like sucrose laurate function by adsorbing at the interface between two immiscible phases, forming an interfacial layer that reduces tension and stabilizes the system researchgate.netresearchgate.net. The adsorption of sucrose monolaurate at a solid-liquid interface, such as on a gold substrate, has been characterized as a fast, one-step monolayer adsorption mechanism at various concentrations and pH levels researchgate.net. This adsorption behavior can be described by a Langmuirian isotherm researchgate.net. The amount of surfactant adsorbed can be influenced by the medium; for example, sucrose monolaurate deposition on gold was significantly higher in de-ionised water compared to an aqueous buffer researchgate.net. The specific orientation and adsorption of surfactant molecules at the solid-water interface can alter the solid surface properties and its wettability nih.gov. The formation of an interfacial layer by surfactants decreases surface tension and stabilizes microemulsions researchgate.net. The presence of diesters in addition to monoesters can play a role in foam stabilization by compacting the adsorption layers researchgate.net.
Interactions of Saccharose Laurate with Macromolecular and Complex Systems
Permeation Enhancement in Biological Systems (e.g., Intestinal Epithelia)
Saccharose laurate is recognized for its capacity to enhance the permeation of molecules across biological barriers, particularly the intestinal epithelia. nih.govnih.govmdpi.comuniurb.it This property is of significant interest for improving the oral delivery of therapeutic agents that are otherwise poorly absorbed. nih.gov The primary mechanism of action involves the perturbation of the plasma membrane, which in turn leads to the opening of tight junctions and an increase in both paracellular and transcellular flux. nih.govnih.gov
Studies on Caco-2 cell monolayers, a model for the human intestinal epithelium, have demonstrated that this compound can increase the apparent permeability coefficient (Papp) of marker molecules like mannitol (B672). nih.govresearchgate.net For instance, a 1 mM concentration of this compound has been shown to significantly increase the Papp of [¹⁴C]-mannitol. nih.govresearchgate.net This effect is often accompanied by a reduction in transepithelial electrical resistance (TEER), indicating a disruption of the epithelial barrier function. nih.govresearchgate.net The permeation-enhancing effects are concentration-dependent, with higher concentrations generally leading to greater increases in permeability. nih.govmdpi.com
Table 1: Effect of this compound on the Apparent Permeability Coefficient (Papp) of [¹⁴C]-mannitol and FD4 across Rat Colonic Mucosae.
| Compound | Concentration (mM) | Fold Increase in Papp of [¹⁴C]-mannitol | Fold Increase in Papp of FD4 |
|---|---|---|---|
| This compound | 10 | 2.6 | 8.2 |
| Sodium Caprate (C₁₀) | 10 | 3.5 | 8.4 |
Data derived from McCartney et al., 2019. nih.gov
The tight junctions between epithelial cells are crucial for regulating the paracellular pathway. This compound has been shown to modulate the integrity of these junctions. nih.govresearchgate.net One of the key proteins in the tight junction complex is Zonula occludens-1 (ZO-1), which acts as a scaffold protein. nih.gov Research indicates that this compound can alter the expression and localization of ZO-1. nih.govresearchgate.netresearchgate.net
Immunofluorescence analysis of Caco-2 cells exposed to this compound revealed changes in the distribution of ZO-1 at the cell boundaries, suggesting a disruption of the tight junction complex. researchgate.netresearchgate.net This disruption leads to an opening of the paracellular pathway, thereby allowing for increased passage of molecules between the cells. nih.govnih.gov The effect on ZO-1 is a key component of the permeation-enhancing mechanism of this compound. nih.govresearchgate.net
Studies have shown that this compound can increase plasma membrane potential and decrease mitochondrial membrane potential in Caco-2 cells. nih.govresearchgate.net These changes are indicative of a direct interaction with the cell membrane, altering its biophysical properties. The fluidizing effect on the plasma membrane is thought to trigger intracellular signaling pathways that lead to the modulation of tight junction proteins. nih.govuniurb.it
The combined effects of tight junction modulation and plasma membrane perturbation result in an enhancement of both paracellular and transcellular transport. nih.govresearchgate.net The opening of tight junctions directly increases the paracellular flux, allowing water-soluble compounds to pass through the epithelial layer more easily. nih.govnih.gov
Simultaneously, the fluidization of the plasma membrane can facilitate the transcellular passage of certain molecules by increasing membrane fluidity. nih.gov Research has demonstrated that this compound increases the flux of both paracellular markers (like mannitol and FD4) and can also facilitate the absorption of larger molecules, likely through a combination of both pathways. nih.govresearchgate.net The predominant effect is considered to be on the paracellular route. nih.govnih.gov
Interaction with Polymer Matrices (e.g., Polyvinyl Chloride)
Beyond its interactions with biological systems, this compound also serves as a bio-based additive in synthetic polymer matrices, notably in polyvinyl chloride (PVC). biointerfaceresearch.comresearchgate.net In this context, it functions as a plasticizer, a substance added to a polymer to increase its flexibility, workability, and durability. biointerfaceresearch.comresearchgate.net
The use of this compound as a plasticizer for PVC has been investigated as a safer, bio-based alternative to traditional phthalate (B1215562) plasticizers. biointerfaceresearch.comresearchgate.netdiva-portal.org Its effectiveness is attributed to its ability to position itself between the PVC polymer chains, thereby reducing the intermolecular forces and increasing the free volume. researchgate.net
The plasticizing effect of this compound on PVC is evident from the reduction in the glass transition temperature (Tg) of the polymer blend. biointerfaceresearch.comresearchgate.net The Tg is the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state. A decrease in Tg signifies an increase in the flexibility of the material. biointerfaceresearch.comresearchgate.net
Studies have shown a concentration-dependent decrease in the Tg of PVC films with increasing amounts of this compound. biointerfaceresearch.comresearchgate.net For example, the Tg of pure PVC, which is approximately 81°C, can be lowered to 52.1°C with the addition of 30% (w/w) this compound. biointerfaceresearch.com This enhanced flexibility is also reflected in the mechanical properties of the plasticized PVC, such as a decrease in the elasticity modulus and an increase in the relative elongation at break. biointerfaceresearch.com
Table 2: Effect of this compound on the Glass Transition Temperature (Tg) of Polyvinyl Chloride (PVC).
| This compound Content (% w/w) | Glass Transition Temperature (Tg) in °C |
|---|---|
| 0 | 80.5 |
| 10 | 72.8 |
| 20 | 65.8 |
| 30 | 52.1 |
Data derived from Vassilev et al., 2021. researchgate.net
The mechanism of plasticization by this compound involves specific molecular interactions within the PVC blend. The amphiphilic nature of this compound allows its lipophilic laurate tail to interact with the hydrophobic PVC polymer chains, while the polar sucrose (B13894) head can also engage in dipole-dipole interactions. biointerfaceresearch.comsmolecule.com
These interactions disrupt the strong intermolecular forces between the PVC chains, effectively pushing them further apart. researchgate.net This increased spacing, or free volume, allows for greater mobility of the polymer chains, resulting in the observed increase in flexibility and decrease in stiffness. biointerfaceresearch.comresearchgate.net The miscibility of this compound with PVC is a key factor in its effectiveness as a plasticizer. diva-portal.orgresearchgate.net
Co-crystallization and Nucleation Modulation in Lipid Systems
Sucrose laurate, a monoester of sucrose and lauric acid, plays a significant role in modulating the crystallization behavior of lipid systems. Its interaction with triacylglycerols (TAGs) during crystallization is complex, influencing both the nucleation and growth phases. This modulation is largely dictated by the structural compatibility, or lack thereof, between the lauric acid moiety of the sucrose ester and the fatty acid chains of the bulk lipid. The amphiphilic nature of sucrose laurate, with its hydrophilic sucrose head and lipophilic laurate tail, allows it to act at the interface of growing fat crystals, thereby altering the crystallization kinetics, crystal morphology, and polymorphic tendencies of the system.
Research into the effects of various sucrose esters on fat crystallization has consistently highlighted that the length of the fatty acid chain on the sucrose ester is a critical determinant of its function. dntb.gov.uanih.gov Sucrose esters with acyl chains that are similar in length to the primary fatty acids of the bulk fat, such as sucrose stearate (B1226849) and palmitate in palm oil systems, tend to co-crystallize with the TAGs. This compatibility allows them to act as templates, accelerating nucleation and promoting the formation of a fine, uniform crystal network. dntb.gov.uanih.gov
Conversely, sucrose laurate, with its shorter C12 lauric acid chain, often exhibits a dissimilar or incompatible interaction with fats rich in longer-chain fatty acids like palmitic (C16) and stearic (C18) acids. dntb.gov.uanih.gov This structural disparity leads to a different mechanism of interaction, frequently resulting in the inhibition or retardation of crystallization. nih.govoup.com
Detailed Research Findings
Inhibition of Crystallization in Palm Oil Systems:
In a comparative study, the addition of sucrose laurate to a palm oil–palm stearin (B3432776) blend resulted in a reduced crystallization rate, in stark contrast to sucrose palmitate (P-170) and sucrose stearate (S-170), which accelerated the process. dntb.gov.ua This hindrance of crystallization also leads to the formation of larger and less uniform fat crystals over time. nih.gov
Further research on palm olein crystallization confirmed these findings, showing that while sucrose stearate and palmitate accelerated the early stages of crystallization, sucrose laurate suppressed crystallization at all observed time points. oup.com This continuous suppression suggests that sucrose laurate interferes with both nucleation and crystal growth. The large sucrose headgroup may also sterically hinder the incorporation of TAG molecules into the crystal lattice.
The impact of different sucrose esters on the isothermal crystallization of a palm oil-palm stearin blend at 25°C is detailed in the table below, showcasing the crystallization half-time (t1/2), a measure of the time taken to reach 50% of the final solid fat content.
| Sample | Crystallization Half-Time (t1/2) in minutes |
|---|---|
| Control (No Sucrose Ester) | 15.4 |
| + Sucrose Laurate (L-195) | 18.5 |
| + Sucrose Palmitate (P-170) | 12.3 |
| + Sucrose Stearate (S-170) | 11.8 |
Data sourced from Chen et al. (2015). dntb.gov.ua
Modulation of Nucleation and Polymorphism:
The influence of sucrose laurate extends to the initial nucleation phase and the subsequent polymorphic transformations of the fat crystals. While compatible sucrose esters can act as nucleating agents (seeds), the incompatible nature of sucrose laurate in certain lipid systems leads to a delay in the onset of crystallization. oup.com
Differential Scanning Calorimetry (DSC) data from studies on palm olein reveals that the crystallization onset temperature (TCO) is affected by the type of sucrose ester added. Sucrose laurate tends to have a minimal effect or may slightly lower the TCO, indicating a retardation of nucleation.
| Sample | Crystallization Onset Temperature (TCO) in °C |
|---|---|
| Control (Palm Olein) | ~5.0 |
| + Sucrose Laurate (L-195) | Not significantly different from control |
| + Sucrose Palmitate (P-170) | 8.5 |
| + Sucrose Stearate (S-170) | 9.3 |
Data interpreted from Tangsanthatkun and Sonwai (2019). oup.com
The effect on the solid fat content (SFC) profile provides further evidence of this inhibition. The table below illustrates the lower SFC achieved in palm olein containing sucrose laurate after 60 minutes of crystallization at 10°C, compared to the control and samples with other sucrose esters.
| Sample | Solid Fat Content (%) |
|---|---|
| Control (Palm Olein) | 10.5 |
| + Sucrose Laurate (L-195) | 8.2 |
| + Sucrose Palmitate (P-170) | 14.1 |
| + Sucrose Stearate (S-170) | 15.3 |
Data sourced from Tangsanthatkun and Sonwai (2019). oup.com
Rheological Characterization of Saccharose Laurate Systems
Viscous Behavior of Aqueous and Colloidal Dispersions
The flow properties of sucrose (B13894) laurate in aqueous and colloidal dispersions are heavily influenced by the concentration of the surfactant and the ambient temperature. These systems can transition from simple viscous liquids to complex structured fluids, exhibiting a range of rheological behaviors.
Newtonian and Non-Newtonian Flow Properties
The classification of a fluid as Newtonian or non-Newtonian is determined by its response to applied shear stress. biotrib.euclarkson.edu Newtonian fluids, such as water and dilute solutions of small molecules, exhibit a constant viscosity regardless of the shear rate. clarkson.edurheosense.com In contrast, the viscosity of non-Newtonian fluids is dependent on the shear rate. rheosense.comwikipedia.org
Aqueous systems of sucrose laurate demonstrate a distinct transition from Newtonian to non-Newtonian behavior as the surfactant concentration increases. researchgate.net
Newtonian Behavior: At concentrations up to 45% by weight, sucrose laurate aqueous systems exhibit Newtonian behavior. researchgate.net In this regime, the viscosity is constant and independent of the applied shear rate.
Non-Newtonian Behavior: In more concentrated systems (above 45% wt), a more complex viscous response is observed. researchgate.net These systems display a limit viscosity at low shear rates and then transition to shear-thinning behavior after a critical shear rate is surpassed. researchgate.net Shear-thinning, also known as pseudoplasticity, is characterized by a decrease in viscosity with an increasing shear rate. clarkson.edurheosense.com This phenomenon in sucrose laurate systems is attributed to the progressive orientation of micellar aggregates in the direction of flow under higher shear rates. researchgate.net
Influence of Concentration and Temperature on Viscosity
Influence of Concentration: As the concentration of sucrose laurate increases beyond the threshold for micellar entanglement, the viscosity of the system rises. This is due to the increased interactions and physical networking of the self-assembled micellar structures. researchgate.net
Influence of Temperature: Temperature has a multifaceted effect on the viscosity of concentrated sucrose laurate systems. As the temperature increases, the limit viscosity at low shear rates tends to decrease. Conversely, the critical shear rate, which marks the onset of shear-thinning behavior, increases with rising temperature. This behavior is linked to the growth of sucrose laurate micellar aggregates as the temperature rises. researchgate.net A maximum specific viscosity is observed, which appears at lower temperatures as the surfactant concentration increases, a phenomenon also related to micellar growth. researchgate.net
| Parameter Varied | Effect on Limit Viscosity (at low shear rates) | Effect on Critical Shear Rate | Underlying Mechanism |
|---|---|---|---|
| Increasing Concentration (>45% wt) | Increases | - | Increased micellar entanglement and interaction. researchgate.net |
| Increasing Temperature | Decreases | Increases | Related to the growth of micellar aggregates. researchgate.net |
Viscoelastic Properties and Network Structure
In addition to viscous flow, concentrated sucrose laurate systems can form liquid crystalline phases that exhibit both viscous and elastic characteristics, a property known as viscoelasticity. The study of these properties through shear rheology provides insight into the underlying network structure of these phases. nih.gov Rheological measurements of the storage modulus (G'), representing the elastic component, and the loss modulus (G''), representing the viscous component, can serve as a distinct signature for the topology of each liquid crystal structure. nih.gov
Shear Rheology of Liquid Crystalline Phases
The arrangement of surfactant molecules into ordered structures, such as lamellar or hexagonal liquid crystals, imparts unique viscoelastic properties to the system. These properties can be characterized by their response to oscillatory shear stress. researchgate.net
Lamellar Phase: When sucrose laurate systems form a lamellar phase, characterized by bilayers of surfactant molecules, they behave rheologically like a gel. In this state, both the elastic modulus (G') and the viscous modulus (G'') are typically independent of the oscillation frequency. researchgate.net This indicates a stable, structured network.
Hexagonal Phase: In a hexagonal liquid crystal phase, where cylindrical micelles are packed into a hexagonal array, the viscoelastic behavior is different. Both the elastic and viscous moduli increase with increasing frequency, but they do so with different slopes. researchgate.net This frequency-dependent behavior reflects the dynamic nature of the packed cylindrical structures.
The distinct rheological profiles of these phases allow for their identification and characterization, providing a link between macroscopic flow behavior and the microscopic self-assembled structure. nih.govresearchgate.net
| Liquid Crystalline Phase | Dependence of G' and G'' on Frequency | Typical Rheological Behavior |
|---|---|---|
| Lamellar | Independent of frequency. researchgate.net | Gel-like. researchgate.net |
| Hexagonal | Both G' and G'' increase with frequency. researchgate.net | Viscoelastic fluid with frequency-dependent moduli. researchgate.net |
Advanced Analytical Techniques in Saccharose Laurate Research
Spectroscopic Methods for Structural Elucidation (e.g., 1H-NMR, 13C-NMR, FTIR)
Nuclear Magnetic Resonance (NMR) spectroscopy, specifically 1H-NMR and 13C-NMR, and Fourier Transform Infrared (FTIR) spectroscopy are fundamental techniques for confirming the structure and identifying synthesized saccharose laurate biointerfaceresearch.comresearchgate.netresearchgate.net.
1H-NMR Spectroscopy: This technique provides information about the proton environments within the molecule. In the 1H-NMR spectrum of sucrose (B13894) laurate, distinct regions correspond to different parts of the molecule. Signals between 0-3.0 ppm are typically attributed to the methyl and methylene (B1212753) protons of the fatty acid chain (laurate), while signals between 3.0-6.0 ppm are characteristic of the carbohydrate protons from the sucrose moiety biointerfaceresearch.comresearchgate.net. Specifically, the chemical shift for the methyl protons in sucrose laurate is observed around 0.99 ppm biointerfaceresearch.com. The presence of a signal for the methylene group adjacent to the ester linkage at approximately 2.34 ppm serves as evidence of successful synthesis biointerfaceresearch.com. Protons of the methylene groups in the laurate chain typically appear in the range of 1.30-2.34 ppm biointerfaceresearch.com. Glucose protons of the glucopyranose ring are observed in the range of 3.27-5.40 ppm, and glucose protons of the fructofuranose ring are found at 3.83-4.09 ppm biointerfaceresearch.com.
13C-NMR Spectroscopy: This method provides information about the carbon skeleton of the molecule. In the 13C-NMR spectrum of synthesized sucrose esters, including sucrose laurate, a characteristic signal for the carbonyl carbon atom (C=O) is observed around 174.6 ppm biointerfaceresearch.comresearchgate.net. Signals for methyl carbon atoms are typically seen at approximately 14.02 ppm, and those for methylene carbons are in the range of 22.9-34.03 ppm biointerfaceresearch.com. Carbon atoms from the pyranose and furanose rings of the sucrose moiety are observed in the range of 70.98-106.35 ppm, with pyranose carbons generally appearing at lower frequencies and furanose carbons at higher frequencies within this range biointerfaceresearch.com.
FTIR Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in this compound and confirm the formation of the ester bond biointerfaceresearch.comresearchgate.netinnopraxis.comchembk.com. A prominent absorption peak around 1734-1741 cm⁻¹ is characteristic of the valence vibrations of the ester carbonyl group (νC=O), confirming the successful esterification of sucrose with lauric acid biointerfaceresearch.comresearchgate.netinnopraxis.com. Other characteristic peaks in the FTIR spectrum of sucrose laurate include those corresponding to the stretching vibrations of associated hydroxyl groups (around 3464 cm⁻¹), C-H stretching vibrations (around 2921 cm⁻¹ and 2851 cm⁻¹), sucrose cyclic structure C-O stretching vibrations (around 1175 cm⁻¹ and 1070 cm⁻¹), and glycoside bond characteristic absorption peaks (around 992 cm⁻¹) innopraxis.com. ATR-FTIR can also be used to investigate the interaction of sucrose laurate with biological membranes like the stratum corneum, observing changes in C-H stretching bands of lipid methylene groups plasticsurgerykey.comnih.gov.
Chromatographic Separations and Purity Assessment (e.g., HPLC, TLC)
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC), are essential for analyzing the purity of this compound and separating its various regioisomers.
HPLC: HPLC is a powerful tool for the quantitative analysis and separation of sucrose laurate regioisomers researchgate.netnih.govnih.govresearchgate.net. Due to the lack of a strong chromophore in sucrose laurate, UV detection is often not applicable nih.gov. Therefore, detectors such as Charged Aerosol Detector (CAD) and Mass Selective Detector (MSD) are commonly used for its determination nih.govnih.gov. HPLC methods have been developed to characterize the heterogeneous composition of sucrose laurate, which can result from different isomers and varying lengths of fatty acid chains nih.gov. Studies have systematically evaluated different elution strategies for reversed-phase HPLC analysis of sucrose alkanoate regioisomers with CAD nih.gov. For sucrose laurate, both acetonitrile (B52724) concentration and flow rate are highly significant factors affecting retention time and resolution nih.gov. Isocratic elution with increased flow has shown improvements in separation and reductions in analysis time compared to standard isocratic elution nih.gov. HPLC analysis has also been used to monitor the degradation of sucrose monolaurate, showing significant breakdown due to cleavage of the glycosidic bond under acidic conditions nih.gov. Furthermore, HPLC can be used to follow the reaction between lauric acid/methyl laurate and sucrose during synthesis dntb.gov.ua.
TLC: Thin-Layer Chromatography (TLC) is a simpler, yet effective, technique for monitoring the synthesis of sucrose laurate and assessing the presence of impurities innopraxis.comchembk.com. It can be used to confirm the formation of the ester product and to check for unreacted starting materials or byproducts innopraxis.comchembk.com. The presence of a single spot corresponding to sucrose monolaurate in TLC analysis can indicate the successful synthesis of a relatively pure product innopraxis.com.
Thermal Analysis for Phase Transitions and Crystallization Kinetics (e.g., Differential Scanning Calorimetry)
Differential Scanning Calorimetry (DSC) is a widely used thermal analysis technique that provides valuable information about the thermal properties of this compound, including its phase transitions and crystallization behavior biointerfaceresearch.comresearchgate.netoup.comresearcher.liferesearchgate.netcapes.gov.brrsc.orgtainstruments.comeuropeanpharmaceuticalreview.com.
DSC measures the heat flow associated with transitions in materials as a function of temperature and time tainstruments.comeuropeanpharmaceuticalreview.com. This allows for the determination of glass transition temperatures, melting points, crystallization temperatures, and enthalpy changes associated with these transitions tainstruments.comeuropeanpharmaceuticalreview.com.
In the context of this compound, DSC has been used to assess its plasticizing effect on polymers like PVC by measuring the decrease in the glass transition temperature (Tg) of the polymer with increasing ester concentration biointerfaceresearch.comresearchgate.net. The results of DSC analysis of PVC containing sucrose laurate show that increasing the ester content lowers the Tg of the polymer biointerfaceresearch.comresearchgate.net. For instance, the Tg of pure PVC was approximately 81°C, which decreased to 52.1°C with 30% sucrose laurate content biointerfaceresearch.comresearchgate.net.
DSC has also been applied to study the crystallization behavior of other substances in the presence of sucrose laurate. For example, DSC was used to clarify the crystallization behavior of n-hexadecane dispersed in oil-in-water emulsions containing sucrose laurate researcher.liferesearchgate.net. While sucrose laurate had only a slight effect on the crystallization temperature of n-hexadecane in these emulsions compared to other sucrose fatty acid esters like palmitate and stearate (B1226849), DSC can reveal how the presence of sucrose laurate influences the thermal behavior of other components in a formulation researcher.liferesearchgate.net. DSC can also detect phase transitions of molecular aggregates formed at emulsion interfaces when sucrose fatty acid esters are present researcher.liferesearchgate.net.
Scattering Techniques for Micro- and Nanostructure Analysis
Scattering techniques are crucial for understanding the self-assembly behavior of this compound and the micro- and nanostructures it forms in various systems, such as microemulsions and aggregates.
Dynamic Light Scattering (DLS) for Droplet/Aggregate Sizing
Dynamic Light Scattering (DLS) is a technique used to determine the size distribution of particles, droplets, or aggregates in a sample researchgate.nettandfonline.comtandfonline.combenthamopen.commdpi.comresearchgate.net. It measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in suspension tandfonline.com.
DLS is frequently employed to characterize the size of droplets in microemulsions containing this compound tandfonline.comtandfonline.combenthamopen.commdpi.com. For instance, DLS studies on water/sucrose laurate/ethoxylated mono-di-glyceride/oil + ethanol (B145695) microemulsions have indicated particle radii of 8 and 9 nm for systems based on R(+)-limonene and isopropylmyristate, respectively, in the presence of 90 wt% water tandfonline.comtandfonline.com. The hydrodynamic radius obtained by DLS for diluted microemulsions has been shown to increase with increasing temperature tandfonline.comtandfonline.com. DLS is also used to assess the droplet size and polydispersity of microemulsions formulated with sucrose laurate and essential oils mdpi.com. Studies comparing different surfactants have used DLS to relate the size of formed micelles to skin penetration properties nih.gov.
X-ray Scattering (WAXS, SAXS, USAXS) for Crystal Polymorphism and Nanoplatelet Formation
X-ray scattering techniques, including Wide-Angle X-ray Scattering (WAXS), Small-Angle X-ray Scattering (SAXS), and Ultra-Small-Angle X-ray Scattering (USAXS), provide information about the internal structure of materials, such as crystal polymorphism and the formation of nanoscale structures.
While the provided search results specifically mention SAXS in the context of microemulsions containing sucrose laurate, these techniques are broadly applicable to studying the solid-state properties and self-assembly of surfactants.
SAXS: Small-Angle X-ray Scattering (SAXS) is used to probe structures in the nanometer to sub-micrometer range tandfonline.comtandfonline.combenthamopen.comresearchgate.net. In systems containing this compound, SAXS has been used to investigate the microstructure of microemulsions tandfonline.comtandfonline.combenthamopen.com. SAXS results can indicate the periodicity of structures within microemulsions and the correlation length, which relates to the extent of spatial correlations in the system tandfonline.comtandfonline.combenthamopen.com. Changes in these parameters with varying composition or temperature can reveal structural transitions, such as transitions from water-in-oil to bicontinuous phases and then to oil-in-water microemulsions benthamopen.com. SAXS has confirmed the microemulsion nature of samples containing sucrose monolaurate and sucrose dilaurate acs.org.
WAXS: Wide-Angle X-ray Scattering (WAXS) is typically used to study the crystalline structure of materials, providing information on crystal polymorphs and the arrangement of acyl chains researchgate.net. While not explicitly detailed for pure this compound in the provided results, WAXS could be used to analyze its solid-state forms and how they are affected by processing or formulation.
USAXS: Ultra-Small-Angle X-ray Scattering (USAXS) probes even larger structures than SAXS, typically in the range of 0.1 to 10 micrometers. This technique could be relevant for studying larger aggregates or structures formed by this compound, though it is not specifically mentioned in the provided search results for this compound.
Small-Angle Neutron Scattering (SANS) for Microemulsion Characterization
Small-Angle Neutron Scattering (SANS) is a powerful technique for investigating the structure of materials at the nanoscale, particularly useful for studying soft matter systems like microemulsions acs.orgnist.gov. SANS can provide information about the size, shape, and interactions of aggregates or droplets in microemulsions.
SANS experiments have been conducted to characterize the microstructure of microemulsions containing this compound acs.orgnist.gov. SANS results can be analyzed using models, such as the Teubner−Strey model, to confirm the microemulsion nature of the samples and extract parameters related to their structure acs.org. SANS has been used to study edible microemulsions of concentrated sugar solutions with d-limonene using sucrose laurate and sucrose oleate (B1233923) as surfactants, confirming the presence of well-structured microemulsions with domain sizes ranging from approximately 35 to 60 nm nist.gov. SANS investigations have also explored the phase behavior and microstructure of sucrose ester microemulsions in systems containing sucrose monolaurate and sucrose dilaurate acs.org.
Microscopic Imaging for Morphological Studies (e.g., Polarized Light Microscopy, Cryo-Scanning Electron Microscopy)
Microscopic techniques are valuable tools for investigating the morphology and structural characteristics of this compound in various states and formulations. These methods provide visual insights into how this compound molecules self-assemble and interact, influencing the bulk properties of materials containing this surfactant.
Polarized Light Microscopy (PLM) is often employed to examine the liquid crystalline phases formed by surfactants like this compound in aqueous systems. PLM can reveal the presence and texture of anisotropic structures, such as lamellar or hexagonal phases, which exhibit birefringence under polarized light researchgate.net. Studies on the phase behavior of systems containing sucrose laurate and other surfactants have utilized PLM to characterize the liquid crystals that appear researchgate.net. For instance, lamellar liquid crystals in mixtures involving sucrose laurate have been characterized by PLM, showing behavior consistent with a gel state researchgate.net.
Cryo-Scanning Electron Microscopy (Cryo-SEM) is a powerful technique for visualizing the microstructure of hydrated samples, minimizing artifacts associated with drying mdpi.com. This method involves rapid freezing of the sample, followed by imaging at cryogenic temperatures. Cryo-SEM can provide detailed surface images and, with techniques like cryofracture, reveal internal structures, air and water spaces, and even subcellular ultrastructure mdpi.com. While general applications of Cryo-SEM in imaging hydrated materials like plant tissues are well-documented mdpi.com, its specific application to this compound formulations, particularly in examining the morphology of self-assembled structures such as vesicles or particles, is also noted ohiolink.edu. Cryo-Transmission Electron Microscopy (Cryo-TEM), a related technique, has been used to characterize the size and shape of vesicles formed by sugar-based amphiphiles, including potentially those involving this compound ohiolink.edu.
Scanning Electron Microscopy (SEM), in general, has been used to observe the effects of this compound on the ultrastructure and morphology of biological entities, such as bacterial cells. For example, SEM observation revealed that sucrose laurate, in combination with nisin, could disrupt the ultrastructure of Bacillus subtilis and induce morphological shrinkage nih.gov.
The application of these microscopic techniques provides crucial data on the physical forms of this compound, whether in bulk phases, self-assembled structures like micelles or vesicles, or in interactions with biological materials. This morphological characterization is essential for understanding the behavior and performance of this compound in diverse applications.
While specific detailed data tables directly linking this compound morphology to microscopic observations were not extensively found in the immediate search results, the studies highlight the application of these techniques to characterize structures involving this compound. The findings primarily describe the types of structures observed (e.g., liquid crystals, disrupted cell morphology) rather than providing quantitative morphological data in tabular format within the search snippets.
However, based on the information regarding the types of structures observed, a conceptual data representation could illustrate the link between the technique and the observed morphology:
| Microscopic Technique | Sample System (Example) | Observed Morphology/Structure |
| Polarized Light Microscopy (PLM) | Sucrose laurate/surfactant/water systems | Liquid crystalline phases (e.g., lamellar, hexagonal) researchgate.net |
| Cryo-Scanning Electron Microscopy (Cryo-SEM) | Hydrated this compound formulations | Internal and surface microstructure, potentially vesicles ohiolink.edu |
| Scanning Electron Microscopy (SEM) | Bacillus subtilis + Sucrose laurate/Nisin | Disrupted cell ultrastructure, morphological shrinkage nih.gov |
This table summarizes the types of morphological information obtained using different microscopic techniques in studies involving this compound.
Environmental Fate and Biodegradation Studies of Saccharose Laurate
Biodegradation Pathways and Mechanisms (e.g., Ester Hydrolysis, Alkyl Chain Oxidation)
The primary mechanism for the biodegradation of saccharose laurate is initiated by the enzymatic cleavage of its ester bond. researchgate.net This process, known as ester hydrolysis, is a common pathway for the breakdown of ester-containing compounds in both aquatic and soil environments.
Ester Hydrolysis: The biodegradation of this compound commences with the hydrolysis of the ester linkage, which separates the molecule into its constituent parts: sucrose (B13894) and lauric acid. researchgate.net This initial step is critical as it transforms the surfactant into two readily metabolizable substances. The rate and specifics of this hydrolysis can be influenced by environmental conditions such as pH. researchgate.net Under basic conditions, the ester bond is selectively hydrolyzed. researchgate.net Conversely, under acidic conditions, the glycosidic bond within the sucrose molecule may be preferentially cleaved. researchgate.net Both sucrose and lauric acid are naturally occurring substances that can be further mineralized by a wide variety of microorganisms into carbon dioxide and water. usda.gov
The general process can be summarized as follows:
Step 1: Enzymatic attack on the ester bond of this compound.
Step 2: Release of Sucrose and Lauric Acid.
Step 3: Subsequent microbial assimilation and mineralization of sucrose and lauric acid.
Alkyl Chain Oxidation: In contrast to the direct ester hydrolysis pathway of this compound, some other structurally modified sugar esters biodegrade through an initial oxidation of the alkyl chain. researchgate.net For instance, the presence of a sulfonyl group adjacent to the ester bond can block the hydrolysis pathway, forcing biodegradation to proceed via the slower alkyl chain oxidation mechanism. researchgate.net This highlights how the specific chemical structure of a sugar ester can dictate its primary degradation route. For standard this compound, however, ester hydrolysis remains the dominant and more rapid initial pathway. researchgate.net
| Pathway | Description | Relevance to this compound | Key Intermediates/Products |
|---|---|---|---|
| Ester Hydrolysis | Cleavage of the ester bond linking the sugar (sucrose) and the fatty acid (lauric acid). | Primary and initial biodegradation pathway. researchgate.net | Sucrose, Lauric Acid. researchgate.net |
| Alkyl Chain Oxidation | Oxidation of the carbon chain of the fatty acid moiety. | Not the primary initial pathway; observed in structurally modified sucrose esters where hydrolysis is inhibited. researchgate.net | N/A for initial breakdown. |
Environmental Impact Assessment from Production and Application
The environmental impact of this compound encompasses its entire lifecycle, from the sourcing of raw materials for its production to its ultimate fate after use in various applications.
Environmental Impact from Production: The production of this compound begins with the cultivation of its primary raw materials: sucrose and lauric acid. Sucrose is typically derived from sugar cane or sugar beets, while lauric acid is sourced from vegetable oils like coconut or palm kernel oil. The environmental impact of producing sucrose can be significant, involving intensive water use for irrigation, application of agrochemicals (pesticides and fertilizers), and potential loss of natural habitats for agriculture. panda.org These agricultural practices can lead to soil and water degradation if not managed sustainably. panda.org
However, the synthesis process itself, which involves the esterification of sucrose with lauric acid, is considered part of "green chemistry". researchgate.net These processes often utilize renewable and inexpensive natural resources, and advancements are continuously being made to reduce energy consumption and the use of harsh solvents. researchgate.nethhoya.com
Environmental Impact from Application: The environmental impact following the application and disposal of this compound is generally considered low, primarily due to its high biodegradability. researchgate.nethhoya.com As a readily biodegradable substance, it does not persist or accumulate in the environment. usda.gov The breakdown products—sucrose, fatty acids, carbon dioxide, and water—are non-toxic and are natural components of environmental cycles. usda.gov
Studies on the ecotoxicity of sugar fatty acid esters suggest a low potential for harm to aquatic organisms. For example, research has shown that sugar esters are not toxic to the model organism Caenorhabditis elegans even at concentrations significantly higher than their critical micelle concentration. frontiersin.org This low toxicity profile, combined with rapid biodegradation, minimizes the risk to aquatic ecosystems. frontiersin.org
| Lifecycle Stage | Key Environmental Considerations | Mitigating Factors |
|---|---|---|
| Production (Raw Materials) | - Intensive water use for sugar crops. panda.org | - Use of renewable, plant-based feedstocks. researchgate.nethhoya.com |
| Application (Disposal & Fate) | - Release into wastewater and aquatic environments. | - Readily biodegradable. researchgate.netusda.gov |
Emerging Research Areas and Future Perspectives for Saccharose Laurate
Novel Synthetic Approaches and Bioprocess Engineering
The development of efficient and sustainable methods for the synthesis of saccharose laurate is a significant area of ongoing research. Novel approaches are focused on improving yield, selectivity, and the environmental profile of the production process. Key areas of innovation include multi-stage chemical synthesis, the use of alternative energy sources like ultrasound, and advanced bioprocess engineering involving enzymatic catalysts.
One promising novel approach is a two-stage process for the production of sucrose (B13894) monolaurate from lauric acid. thegoodscentscompany.comnih.gov This method first involves the esterification of lauric acid to methyl laurate, which is then followed by the transesterification of the methyl laurate with sucrose to yield the final product. thegoodscentscompany.comnih.gov This process can be carried out in a continuous mini fixed-bed reactor, which allows for high productivity and selectivity. thegoodscentscompany.comnih.gov Key parameters such as temperature, residence time, and feed concentration have been optimized to maximize the yield of sucrose monolaurate. thegoodscentscompany.comnih.gov
Another innovative technique being explored is the use of ultrasonic irradiation, a field known as sonochemistry, to intensify the synthesis process. biointerfaceresearch.com Ultrasonic synthesis has been shown to significantly accelerate the transesterification reaction for producing sucrose laurate without altering the chemical structure of the final product. biointerfaceresearch.com This method offers a more energy-efficient and faster alternative to conventional heating methods. biointerfaceresearch.com
Bioprocess engineering, particularly the use of enzymes, represents a green and highly selective route to this compound synthesis. Lipases are commonly employed for the enzymatic synthesis of sugar esters. Research has focused on the use of various lipases, such as Novozyme 435 and Lipozyme® TL IM, to catalyze the reaction between sucrose and a lauric acid donor. mdpi.com The choice of solvent system is crucial in these enzymatic reactions, with studies exploring the use of supercritical carbon dioxide (scCO2) and ionic liquids to improve substrate solubility and enzyme stability. mdpi.com For instance, the synthesis of 6-O-sucrose laurate has been successfully achieved using Novozyme 435 in supercritical CO2. mdpi.com Similarly, Lipozyme® TL IM has been used with vinyl laurate as the acyl donor in a mixture of an ionic liquid and an organic solvent to enhance the reaction. mdpi.com In addition to enzymes, certain resins, such as the weakly basic Diaion WA20, have been investigated as catalysts for the transesterification of sucrose, offering low decomposition of substrates. mdpi.com
Table 1: Comparison of Novel Synthetic Approaches for this compound
| Synthesis Approach | Catalyst/Method | Key Findings | Reference(s) |
| Two-Stage Chemical Synthesis | Amberlyst 15 in a mini fixed-bed reactor | Achieved a 98 wt% yield of methyl laurate in the first stage and a high selectivity of 95% for sucrose monolaurate in the second stage. Optimal conditions for the first stage were a temperature of 110 °C, a residence time of 5 minutes, and a feed concentration of 94 g/L. | thegoodscentscompany.comnih.gov |
| Ultrasonic Synthesis (Sonochemistry) | Ultrasonic bath (e.g., 100 W, 44 kHz) | Significantly accelerates the transesterification process compared to conventional methods without affecting the chemical composition of the sucrose laurate product. | biointerfaceresearch.com |
| Enzymatic Synthesis | Novozyme 435 in supercritical CO2 | Resulted in a 74% conversion of lauric acid at 60 °C in 24 hours for the synthesis of 6-O-sucrose laurate. | mdpi.com |
| Enzymatic Synthesis | Lipozyme® TL IM in an ionic liquid-organic solvent mixture | Successfully synthesized 6-O-sucrose laurate from vinyl laurate, with the ionic liquid improving reagent solubility and maintaining lipase (B570770) activity. | mdpi.com |
| Resin-Catalyzed Synthesis | Diaion WA20 | Demonstrated low decomposition of substrates and sucrose esters during the transesterification of sucrose with methyl oleate (B1233923). | mdpi.com |
Advanced Material Science Applications Beyond Traditional Roles
Beyond its established use as an emulsifier and surfactant, this compound is being explored for novel applications in material science. A significant emerging area is its use as a bio-based plasticizer for polymers, offering a more sustainable alternative to traditional petroleum-derived plasticizers like phthalates. biointerfaceresearch.comresearchgate.net
Research has demonstrated the potential of this compound to modify the physical properties of polymers such as polyvinyl chloride (PVC). biointerfaceresearch.comresearchgate.net When incorporated into PVC films, sucrose laurate has been shown to decrease the glass transition temperature (Tg) of the polymer. biointerfaceresearch.comresearchgate.net A reduction in Tg is a key indicator of a plasticizing effect, as it signifies an increase in the flexibility and workability of the material. biointerfaceresearch.comresearchgate.net The plasticizing effect of sucrose laurate is concentration-dependent, with an increase in its content generally leading to a greater decrease in the Tg of the PVC. biointerfaceresearch.comresearchgate.net This suggests that this compound can effectively be used to soften PVC and make it more pliable for various applications. biointerfaceresearch.comresearchgate.net
The mechanism behind this plasticizing effect is attributed to the ability of the sucrose laurate molecules to position themselves between the polymer chains, thereby reducing the intermolecular forces and increasing the free volume. biointerfaceresearch.com This allows for greater mobility of the polymer chains, resulting in a more flexible material. biointerfaceresearch.com The use of this compound as a bio-plasticizer is a promising development in the field of green materials, contributing to the creation of more environmentally friendly plastics. biointerfaceresearch.comresearchgate.net
Table 2: Effect of this compound on the Properties of PVC
| Property | Observation | Implication | Reference(s) |
| Glass Transition Temperature (Tg) | A decrease in Tg with increasing concentration of sucrose laurate in PVC films. | Confirms the plasticizing effect of sucrose laurate, leading to increased flexibility of the polymer. | biointerfaceresearch.comresearchgate.net |
| Mechanical Properties | At lower concentrations, sucrose laurate acts as a plasticizer. At higher concentrations (over 20% w/w), the plasticizing effect may weaken, and a positive effect on strength properties can appear. | The concentration of sucrose laurate can be tailored to achieve the desired balance of flexibility and strength in the final PVC material. | researchgate.net |
Computational Modeling and Simulation Studies (e.g., Molecular Dynamics)
Computational modeling and simulation techniques, particularly molecular dynamics (MD), are becoming increasingly valuable tools for understanding the behavior of molecules at the atomic level. While extensive MD simulations specifically focused on this compound are still an emerging area, studies on its constituent parts, sucrose and lauric acid derivatives, as well as structural analyses of sucrose laurate itself, provide significant insights into its likely conformational dynamics and interactions.
Structural analyses of sucrose laurate regioisomers using techniques like mass spectrometry have been conducted to explore the physicochemical differences between isomers. researchgate.net These studies reveal how the position of the lauroyl group on the sucrose backbone affects the molecule's conformational stability and fragmentation pathways. researchgate.net For example, distinct mass spectra are observed for 6-O-lauroyl sucrose and 6'-O-lauroyl sucrose, indicating that the substitution position has a significant impact on the molecule's properties. researchgate.net
Table 3: Insights from Computational and Structural Studies Relevant to this compound
| Study Focus | Technique(s) | Key Findings | Relevance to this compound | Reference(s) |
| Structural Analysis of Sucrose Laurate Regioisomers | Mass Spectrometry (MALDI-TOF, ESI-MS/MS), Orbitrap HRMS | The position of the lauroyl ester group significantly affects the conformational stability and fragmentation patterns of the molecule. Distinct signals were identified for 6-O- and 6'-O-lauroyl sucrose. | Provides fundamental data on the physicochemical properties of different isomers, which is essential for understanding their behavior and for developing more accurate computational models. | researchgate.net |
| Molecular Dynamics of Sucrose in Aqueous Solution | Molecular Dynamics (MD) Simulations | Sucrose exhibits significant conformational flexibility, particularly in the glycosidic linkage. The molecule is extensively hydrogen-bonded with water, and the solvent influences its conformational preferences. | The conformational dynamics of the sucrose headgroup will be a primary determinant of the self-assembly and interfacial behavior of this compound in aqueous systems. | scispace.comresearchgate.net |
| Molecular Dynamics of Sucrose in DMSO Solution | Molecular Dynamics (MD) Simulations | Inter-residue hydrogen bonding within the sucrose molecule is observed. The study provides insights into solute-solvent interactions in a non-aqueous environment. | Understanding the behavior of the sucrose moiety in different solvents is important for predicting the solubility and aggregation properties of this compound in various formulations. | scispace.com |
Q & A
Q. What are the standard protocols for synthesizing Saccharose laurate in laboratory settings, and how can researchers ensure reproducibility?
this compound is synthesized via esterification of sucrose with lauric acid, often catalyzed by lipases (e.g., Candida antarctica lipase B) or chemical catalysts (e.g., potassium carbonate). Key steps include maintaining anhydrous conditions, controlling temperature (40–60°C), and optimizing molar ratios (sucrose:lauric acid ≈ 1:1–1:3). Reproducibility requires precise documentation of reagent purity, solvent systems (e.g., dimethylformamide or tert-butanol), and purification methods (e.g., column chromatography). Cross-referencing protocols from peer-reviewed studies ensures consistency .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers analyze?
- FT-IR : Ester carbonyl peaks at ~1740 cm⁻¹ confirm ester bond formation.
- NMR : ¹H NMR shows downfield shifts for laurate’s terminal methyl group (~0.88 ppm) and sucrose hydroxyl groups. ¹³C NMR identifies ester carbonyl carbons (~170 ppm).
- Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., m/z 531 for monoester) validate molecular weight. Compare spectra with published databases to avoid misassignment .
Q. How should researchers design stability studies for this compound under varying pH and temperature conditions?
Stability studies involve incubating this compound in buffered solutions (pH 3–9) at 25–60°C. Monitor degradation via HPLC or TLC at intervals (e.g., 0, 7, 14 days). Include control samples and validate assays using spiked recovery experiments. Statistical tools like ANOVA assess significant differences in degradation rates .
Advanced Research Questions
Q. How can researchers optimize enzymatic synthesis to improve yield while minimizing by-products?
Use Response Surface Methodology (RSM) to model interactions between variables: enzyme loading (5–15% w/w), solvent polarity, and water activity. Immobilized enzymes enhance reusability (e.g., silica-bound lipases). Monitor reaction kinetics via HPLC and employ Design of Experiments (DOE) to identify optimal conditions. By-products (e.g., diesters) are minimized using regioselective enzymes or solvent engineering .
Q. What statistical approaches resolve contradictions in thermal analysis data (e.g., DSC vs. TGA) for this compound?
Discrepancies in thermal stability data may arise from polymorphic forms or residual solvents. Apply multivariate analysis (e.g., PCA) to DSC/TGA datasets. Validate purity via Karl Fischer titration and X-ray diffraction. Replicate experiments under inert atmospheres (N₂) and standardize heating rates (e.g., 10°C/min). Report confidence intervals for melting points/degradation temperatures .
Q. How can conflicting literature on this compound’s surfactant properties be critically evaluated?
Systematically compare methodologies: critical micelle concentration (CMC) measurements (e.g., surface tension vs. fluorescence), solvent systems, and temperature controls. Use meta-analysis tools to aggregate data, highlighting outliers. Validate findings via independent techniques (e.g., dynamic light scattering for micelle size). Address biases by citing studies with transparent raw data .
Q. What strategies validate the biocompatibility of this compound in pharmacological formulations?
Conduct cytotoxicity assays (e.g., MTT on Caco-2 cells) and hemolysis tests. Compare results with structurally similar surfactants (e.g., Tween 80). Use LC-MS to track degradation products in simulated biological fluids. Adhere to OECD guidelines for in vitro toxicology, including positive/negative controls and triplicate sampling .
Methodological Guidance
Q. How should researchers address low yields in solvent-free this compound synthesis?
Q. What steps ensure accurate quantification of this compound in complex matrices (e.g., food or drug formulations)?
Develop a validated HPLC method with a C18 column, mobile phase (acetonitrile:water, 70:30), and UV detection (210 nm). Use internal standards (e.g., methyl laurate) and spike-recovery experiments (≥95% recovery). Calibrate with certified reference materials .
Q. How can computational modeling predict this compound’s interaction with biomembranes?
Apply molecular dynamics simulations (e.g., GROMACS) using lipid bilayer models (e.g., DPPC). Parameterize force fields (CHARMM36) for sucrose and laurate. Validate with experimental data (e.g., Langmuir trough measurements) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
